molecular formula C11H13ClN4O3 B13501225 1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No.: B13501225
M. Wt: 284.70 g/mol
InChI Key: RYZFNAXBIVMLCF-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

The synthesis of 1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyridine derivative: The starting material, 4-methoxy-6-methylpyridine, is subjected to a series of reactions to introduce the necessary functional groups.

    Triazole ring formation: The pyridine derivative is then reacted with an appropriate azide compound to form the triazole ring through a cycloaddition reaction.

    Carboxylation: The triazole intermediate is further carboxylated to introduce the carboxylic acid group.

    Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

1-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can be compared with other triazole derivatives, such as:

  • 1-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
  • 1-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate

These compounds share similar structural features but differ in their functional groups, which can influence their biological activities and applications

Properties

Molecular Formula

C11H13ClN4O3

Molecular Weight

284.70 g/mol

IUPAC Name

1-[(4-methoxy-6-methylpyridin-2-yl)methyl]triazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H12N4O3.ClH/c1-7-3-9(18-2)4-8(12-7)5-15-6-10(11(16)17)13-14-15;/h3-4,6H,5H2,1-2H3,(H,16,17);1H

InChI Key

RYZFNAXBIVMLCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CN2C=C(N=N2)C(=O)O)OC.Cl

Origin of Product

United States

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